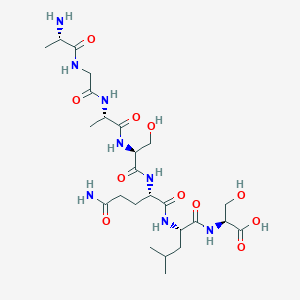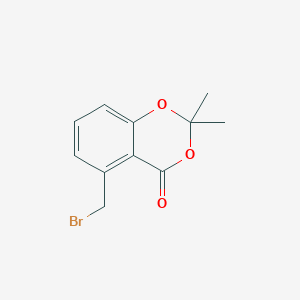
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- is a heterocyclic compound that belongs to the family of benzodioxins This compound is characterized by the presence of a bromomethyl group and two methyl groups attached to the dioxin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-4-one derivatives typically involves the reaction of salicylic acid with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile as the reaction medium . The reaction proceeds at room temperature and results in the formation of the desired benzodioxinone derivatives.
Industrial Production Methods
Industrial production of 4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzodioxinone derivatives.
科学的研究の応用
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including nucleoside base transport inhibitors and topoisomerase I inhibitors.
Materials Science: The compound’s unique photophysical properties make it useful in the development of luminescent materials for various applications.
Agricultural Chemistry: Derivatives of this compound are used as insecticides, crop protection agents, and fungicides.
作用機序
The mechanism of action of 4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- involves its interaction with specific molecular targets. For instance, as a nucleoside base transport inhibitor, it interferes with the transport of nucleosides across cell membranes, thereby affecting cellular processes. The exact molecular pathways and targets can vary depending on the specific application and derivative used.
類似化合物との比較
Similar Compounds
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2,7-trimethyl-: This compound has a hydroxy group instead of a bromomethyl group and exhibits different chemical reactivity and applications.
4H-1,3-Benzodioxin-4-one, 2-(1,1-dimethylethyl)hexahydro-5-methyl-: This derivative has a tert-butyl group and is used in different industrial applications.
Uniqueness
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- is unique due to the presence of the bromomethyl group, which allows for a wide range of substitution reactions. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
特性
CAS番号 |
507480-02-6 |
|---|---|
分子式 |
C11H11BrO3 |
分子量 |
271.11 g/mol |
IUPAC名 |
5-(bromomethyl)-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H11BrO3/c1-11(2)14-8-5-3-4-7(6-12)9(8)10(13)15-11/h3-5H,6H2,1-2H3 |
InChIキー |
SDSREXHBVVJOGJ-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=CC=CC(=C2C(=O)O1)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Chloroisoquinolin-5-yl)-N'-[2-(3,4-dichlorophenyl)ethyl]urea](/img/structure/B12586108.png)

![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
![5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B12586126.png)
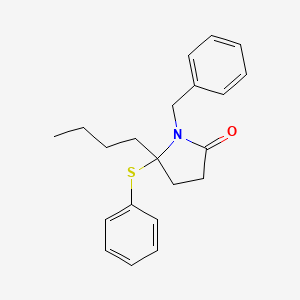
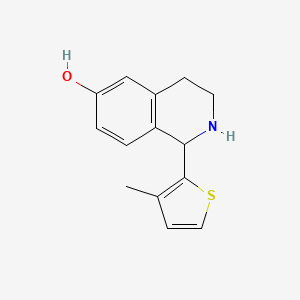
![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)
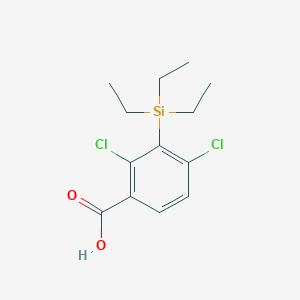

![6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12586177.png)
![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)
![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
